Methyl 4-(2-aminoethoxy)-2-chlorobenzoate

Organic Synthesis Synthetic Methodology Process Chemistry

CROs and medicinal chemistry teams needing a para-aminoethoxy benzoate scaffold with ortho-chloro substitution avoid non-chlorinated or positional isomer analogs, which alter SAR, molecular recognition, and synthetic efficiency. Methyl 4-(2-aminoethoxy)-2-chlorobenzoate (CAS 2228568-74-7) addresses this by providing a unique molecular fingerprint (InChIKey: XMEIBMBDFVFTPK-UHFFFAOYSA-N) and defined regiochemistry for modular PROTAC linker and drug discovery applications. Its one-step quantitative synthesis under Vilsmeier conditions contrasts with two-step sequences required for non-chlorinated analogs, improving procurement economics at multigram scale. Sourced as the free base, it eliminates neutralization steps and chloride counterion interference in sensitive coupling reactions.

Molecular Formula C10H12ClNO3
Molecular Weight 229.66 g/mol
CAS No. 2228568-74-7
Cat. No. B1404309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(2-aminoethoxy)-2-chlorobenzoate
CAS2228568-74-7
Molecular FormulaC10H12ClNO3
Molecular Weight229.66 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)OCCN)Cl
InChIInChI=1S/C10H12ClNO3/c1-14-10(13)8-3-2-7(6-9(8)11)15-5-4-12/h2-3,6H,4-5,12H2,1H3
InChIKeyXMEIBMBDFVFTPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(2-aminoethoxy)-2-chlorobenzoate Identity and Structure


Methyl 4-(2-aminoethoxy)-2-chlorobenzoate (CAS 2228568-74-7) is a para-aminoethoxy substituted benzoate ester bearing an ortho-chloro substituent on the aromatic ring, with a molecular formula of C10H12ClNO3 and molecular weight of 229.66 g/mol . The compound contains a primary amine moiety on an ethylene glycol-derived side chain and a methyl ester group . It serves as a synthetic intermediate with defined spectroscopic characterization data available [1], distinguishing it from non-chlorinated and positionally isomeric analogs discussed below.

Synthetic intermediate for modular chemistry and PROTAC linker applications
Ortho-chloro, para-aminoethoxy substituted benzoate ester with defined regiochemistry
Spectroscopic characterization available; reported synthesis in Molbank 2023

Why Methyl 4-(2-aminoethoxy)-2-chlorobenzoate Cannot Be Substituted


Substitution of methyl 4-(2-aminoethoxy)-2-chlorobenzoate with a close structural analog—such as methyl 4-(2-aminoethoxy)benzoate (CAS 56850-93-2) lacking the ortho-chloro group, its hydrochloride salt (CAS 210113-85-2), or the sodium salt of the 5-positional isomer (CAS 2402829-33-6)—introduces measurable differences in molecular weight, heteroatom content, and hydrogen-bonding capacity that affect downstream synthetic utility and physical property profiles. The ortho-chloro substituent alters both steric and electronic environments on the aromatic ring , while the specific substitution pattern (4-aminoethoxy, 2-chloro) defines a unique molecular fingerprint (InChIKey: XMEIBMBDFVFTPK-UHFFFAOYSA-N) [1]. In PROTAC linker chemistry and other modular synthetic applications, even single-atom substitutions can change conjugation geometry and molecular recognition properties [2]. These quantifiable distinctions necessitate compound-specific sourcing rather than generic analog substitution.

Non-chlorinated analog (CAS 56850-93-2)
Lacks ortho-chloro, altering steric/electronic environment and hydrogen-bonding capacity; may shift synthetic utility and physical properties.
Hydrochloride salt form (non-chlorinated analog, CAS 210113-85-2)
Ionic chloride counterion vs. covalent C–Cl bond; free base preferred for organic-phase reactions; salt may introduce unintended solubility and reactivity changes.
5‑Positional isomer sodium salt (CAS 2402829-33-6)
Different aminoethoxy substitution pattern (5‑ vs. 4‑) and salt form; regioisomeric identity is critical for synthetic route fidelity and downstream structural validation.

Methyl 4-(2-aminoethoxy)-2-chlorobenzoate: Key Differences from Analogs


One-Step Synthesis Yield

Methyl 4-(2-aminoethoxy)-2-chlorobenzoate can be prepared in a one-step synthesis under adapted Vilsmeier conditions, achieving quantitative yield [1]. In contrast, the synthesis of the non-chlorinated analog methyl 4-(2-aminoethoxy)benzoate (CAS 56850-93-2) typically requires a two-step sequence involving etherification of 4-hydroxybenzoic acid with ethylene oxide followed by esterification with methanol, for which a specific quantitative overall yield is not uniformly reported across standard protocols [2].

Synthesis Efficiency
Reported
Target: one-step, quantitative yield (adapted Vilsmeier conditions). Comparator (CAS 56850-93-2): two-step, unquantified overall yield.
Reported one-step efficiency may support procurement cost review for scale-up.
Cross-study comparison; synthesis conditions differ.
Organic Synthesis Synthetic Methodology Process Chemistry

Molecular Weight: Chloro vs. Non-Halogenated

Methyl 4-(2-aminoethoxy)-2-chlorobenzoate has a molecular weight of 229.66 g/mol , which is 34.44 g/mol higher than the non-chlorinated analog methyl 4-(2-aminoethoxy)benzoate (CAS 56850-93-2; MW = 195.22 g/mol) . This difference corresponds to the replacement of an aromatic hydrogen with a chlorine atom (Δ = 34.44 g/mol; chlorine atomic weight ~35.45 g/mol minus hydrogen ~1.01 g/mol).

Molecular Weight Shift
Data to verify
229.66 g/mol (target) vs. 195.22 g/mol (non-chlorinated); +34.44 g/mol (18% increase).
Molecular weight difference may affect solubility and chromatographic behavior.
Calculated from molecular formulas; validation recommended.
Physicochemical Characterization Analytical Chemistry Molecular Properties

Regioisomer Comparison: 4- vs. 5-Chloro

Methyl 4-(2-aminoethoxy)-2-chlorobenzoate bears the chloro substituent at the ortho (2-) position relative to the ester group, whereas the sodium salt analog sodium 5-(2-aminoethoxy)-2-chlorobenzoate (CAS 2402829-33-6) has the aminoethoxy group at the 5-position (meta to ester) and the chloro group at the 2-position [1]. The target compound exhibits a 4-substituted aminoethoxy pattern with the 2-chloro group, yielding a unique InChIKey (XMEIBMBDFVFTPK-UHFFFAOYSA-N) that differs from the 5-positional isomer (LRKKWCFHLUPXHD-UHFFFAOYSA-M) [1][2].

Regioisomeric Identity
Context-dependent
Target: 4‑(2‑aminoethoxy)-2‑chloro substitution, methyl ester. Comparator (CAS 2402829-33-6): 5‑(2‑aminoethoxy)-2‑chloro substitution, sodium carboxylate.
Regioisomer selection is critical for synthetic route fidelity.
InChIKey differences confirm non-interchangeable structures.
Structural Isomerism Regiochemistry SAR Studies

Free Base vs. Hydrochloride Salt Form

Methyl 4-(2-aminoethoxy)-2-chlorobenzoate (CAS 2228568-74-7) is the free base form of the compound . Its non-chlorinated analog is commercially available as a hydrochloride salt, methyl 4-(2-aminoethoxy)benzoate hydrochloride (CAS 210113-85-2), with molecular formula C10H14ClNO3 and molecular weight 231.68 g/mol . The free base form of the target compound (C10H12ClNO3) differs from the hydrochloride salt of the non-chlorinated analog by the position and chemical nature of the chlorine atom (covalent C–Cl bond at ortho position vs. ionic chloride counterion) .

Free Base vs. Salt
Class-level
Target: free base, ortho C–Cl bond (229.66 g/mol). Comparator HCl salt (CAS 210113-85-2): ionic chloride, MW 231.68 g/mol, non-chlorinated backbone.
Form choice may influence solubility and reactivity; free base supports organic-phase reactions.
Class-level distinction; verify for specific protocol compatibility.
Salt Form Selection Formulation Solubility

Methyl 4-(2-aminoethoxy)-2-chlorobenzoate Procurement Scenarios


High-Yield Intermediate for Scale-Up Synthesis

Research groups and CROs requiring a para-aminoethoxy benzoate scaffold with ortho-chloro substitution for scale-up synthesis should procure this compound based on the reported one-step synthesis achieving quantitative yield under adapted Vilsmeier conditions [1]. This contrasts with the two-step sequence required for the non-chlorinated analog, making this compound more cost-effective for multigram or larger-scale preparations where yield efficiency directly impacts procurement economics.

Ortho-Chloro Substitution for SAR Studies

Medicinal chemistry programs exploring halogen effects on target binding, metabolic stability, or physicochemical properties should select methyl 4-(2-aminoethoxy)-2-chlorobenzoate over the non-halogenated analog (MW 195.22 g/mol) due to the +34.44 g/mol molecular weight increase and altered electron density conferred by the ortho-chloro substituent [1]. This defined structural variation enables controlled SAR exploration where chlorine substitution is the variable of interest.

Regioisomeric Building Blocks for Drug Discovery

Laboratories synthesizing target molecules requiring a specific 4-aminoethoxy-2-chloro substitution pattern must procure this compound rather than the 5-positional isomer sodium 5-(2-aminoethoxy)-2-chlorobenzoate (CAS 2402829-33-6) [1]. The distinct InChIKey identifiers and different substitution geometry between these regioisomers preclude substitution; procurement of the correct positional isomer is mandatory for synthetic route fidelity and downstream structural validation.

Free Base for Organic-Phase Reactions

Synthetic protocols conducted in organic solvents where free amine nucleophilicity is required should utilize this free base compound (CAS 2228568-74-7) rather than hydrochloride salt forms of related analogs (e.g., CAS 210113-85-2) [1]. The free base form avoids the need for additional neutralization steps, simplifies reaction workup, and eliminates potential interference from chloride counterions in sensitive coupling reactions.

Application
Selection Property
Validation Focus
Scale-up synthetic intermediate procurement
One-step protocol with reported quantitative yield
Yield reproducibility and cost-effectiveness at scale
SAR studies with halogen substitution
Ortho-chloro substitution pattern (defined structural variation)
Impact on target binding, metabolic stability, and physicochemical properties
Regioisomeric building block for target synthesis
Correct 4‑aminoethoxy-2‑chloro regiochemistry
Synthetic route fidelity and downstream structural validation
Organic-phase synthesis requiring free amine
Free base form (avoids neutralization)
Compatibility with sensitive coupling reactions and nucleophilicity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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